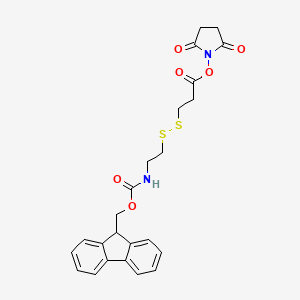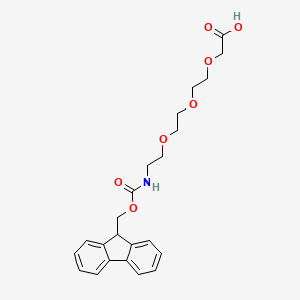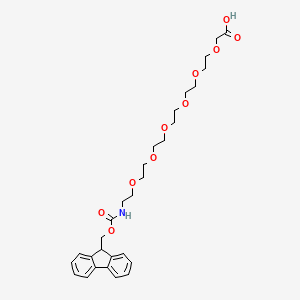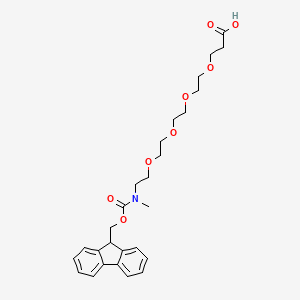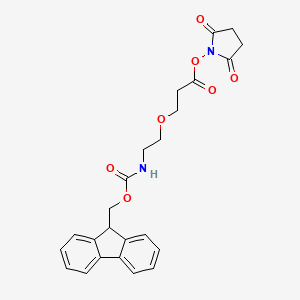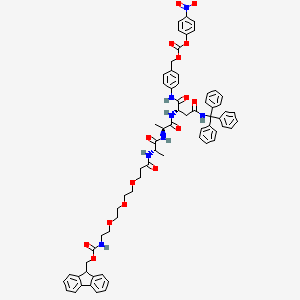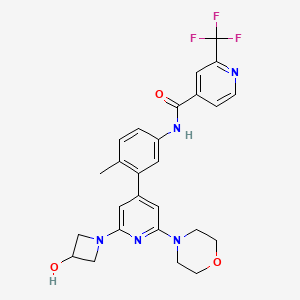
N-(3-(2-(3-hydroxyazetidin-1-yl)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide
Descripción general
Descripción
G1672 is a novel potent pan-RAF inhibitor.
Aplicaciones Científicas De Investigación
Synthesis and Evaluation in Medicinal Chemistry
Antimicrobial Activities : A study detailed the synthesis of triazole derivatives, including compounds related to the chemical , which demonstrated antimicrobial activities. This indicates potential applications in developing new antibacterial and antifungal agents (Bayrak et al., 2009).
Anticonvulsant Properties : Research on novel N-substituted-3-chloro-2-azetidinone derivatives, closely related to the chemical structure , revealed significant anticonvulsant activities. This suggests possible applications in the treatment of seizure disorders (Hasan et al., 2011).
Cancer Research : A study involving the synthesis of novel triazole compounds, akin to the chemical structure of interest, evaluated their effects on human glioblastoma cell lines, indicating potential research avenues in cancer treatment (Sousa et al., 2021).
Drug Development and Bioavailability Studies
Neurokinin-1 Receptor Antagonist : A related compound was identified as a high-affinity, orally active neurokinin-1 receptor antagonist, implying possible therapeutic applications in emesis and depression (Harrison et al., 2001).
Selective Estrogen Receptor Degrader : The optimization of tricyclic indazoles, which share a similar structural framework, led to the discovery of a potent compound for the treatment of ER+ breast cancer (Scott et al., 2020).
Imaging and Diagnostic Applications
- Imaging Agents for Alzheimer's Disease : A study synthesized carbon-11-labeled isonicotinamides, structurally related to the chemical , as potential PET agents for imaging GSK-3 enzyme in Alzheimer's disease (Gao et al., 2017).
Miscellaneous Applications
Antidepressant and Nootropic Agents : Research into Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone showed potential antidepressant and nootropic activities, suggesting applications in central nervous system disorders (Thomas et al., 2016).
Anti-inflammatory and Anti-nociceptive Agents : The synthesis of new 1,2,4-triazoles showed potential anti-inflammatory and anti-nociceptive activities, indicating therapeutic potential in pain management (Upmanyu et al., 2011).
Propiedades
IUPAC Name |
N-[3-[2-(3-hydroxyazetidin-1-yl)-6-morpholin-4-ylpyridin-4-yl]-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26F3N5O3/c1-16-2-3-19(31-25(36)17-4-5-30-22(10-17)26(27,28)29)13-21(16)18-11-23(33-6-8-37-9-7-33)32-24(12-18)34-14-20(35)15-34/h2-5,10-13,20,35H,6-9,14-15H2,1H3,(H,31,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZXTVVVWSSJAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)C(F)(F)F)C3=CC(=NC(=C3)N4CC(C4)O)N5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26F3N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




